molecular formula C7H10N2O3 B12949716 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid

Cat. No.: B12949716
M. Wt: 170.17 g/mol
InChI Key: IAOFOEIRRYYLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a pyrazole-based chemical building block intended for research and development purposes exclusively. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and an acetic acid side chain that enhances its versatility for further chemical modification . Pyrazole derivatives are of significant interest in pharmaceutical research for their potential as therapeutic agents. Related compounds have been extensively studied for their ability to inhibit key enzymatic targets, such as metalloproteinases (meprins) and kinases (EGFR, PI3K/AKT/mTOR), which are implicated in various disease pathways including cancer, fibrosis, and Alzheimer's disease . The structural motifs present in this reagent make it a valuable intermediate for the synthesis of more complex molecules for bioactivity screening and structure-activity relationship (SAR) studies. Applications: This compound is primarily used as a synthetic intermediate in organic chemistry and medicinal chemistry. Its applications include the exploration of novel meprin inhibitors, the development of kinase-targeted therapies, and the general construction of heterocyclic compounds for pharmacological evaluation . Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(4-ethoxy-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-12-6-4-8-9-5(6)3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

IAOFOEIRRYYLMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NN=C1)CC(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

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